(1S)-1-cyclopropylpropan-1-ol
Description
Significance of Chiral Secondary Alcohols in Asymmetric Synthesis
Chiral secondary alcohols are of paramount importance in the realm of asymmetric synthesis, a branch of chemistry dedicated to the selective production of a single enantiomer of a chiral molecule. ru.nl Enantiomers, being non-superimposable mirror images of each other, can exhibit profoundly different biological activities. Consequently, the ability to synthesize enantiomerically pure compounds is crucial in the pharmaceutical, agrochemical, and fragrance industries. Chiral secondary alcohols serve as versatile intermediates and building blocks in the construction of complex, stereochemically defined molecules. rsc.orgnih.gov Their hydroxyl group provides a reactive handle for a wide array of chemical transformations, while the stereocenter dictates the three-dimensional arrangement of the final product. The synthesis of these alcohols is often achieved through the asymmetric reduction of prochiral ketones, a process that has been extensively studied and refined using various catalytic systems. ru.nl
Overview of Cyclopropyl (B3062369) Systems in Organic Chemistry Research
The cyclopropyl group, a three-membered hydrocarbon ring, is a unique functional group in organic chemistry. ontosight.ai Its highly strained structure, with bond angles of approximately 60 degrees, results in increased reactivity compared to larger cycloalkanes. fiveable.me This strain energy can be harnessed in synthetic transformations, allowing the cyclopropyl ring to participate in various ring-opening and rearrangement reactions. fiveable.me Beyond its reactivity, the cyclopropyl group possesses distinct electronic properties, exhibiting partial double-bond character due to significant π-orbital overlap. fiveable.mestackexchange.com It can act as a good electron donor in hyperconjugation, stabilizing adjacent carbocations. wikipedia.org These unique steric and electronic features make the cyclopropyl moiety a valuable component in the design of biologically active molecules and functional materials. fiveable.me
Research Trajectories for (1S)-1-Cyclopropylpropan-1-ol
This compound, a specific chiral secondary alcohol bearing a cyclopropyl group, has emerged as a compound of interest in several research areas. Current research trajectories focus on its application as a chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. smolecule.com Its defined stereochemistry and the presence of the reactive cyclopropyl and hydroxyl groups make it an attractive starting material for creating novel compounds with specific biological activities. Researchers are exploring its use in the synthesis of cyclopentenes and other carbocyclic systems through catalytic rearrangements. rsc.org Furthermore, there is ongoing interest in refining the synthetic methods for producing this compound with high enantiomeric purity, a critical factor for its utility in asymmetric synthesis.
Chemical Profile
| Identifier | Value |
| IUPAC Name | 1-cyclopropylpropan-1-ol (B185106) |
| CAS Registry Number | 18729-46-9 |
| Chemical Formula | C6H12O |
| Molecular Weight | 100.16 g/mol |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 2.74-2.70 (m, 1H), 2.10 (s, 1H), 1.63 – 1.46 (m, 2H), 0.91 (t, J = 7.5 Hz, 3H), 0.83-0.78 (m, 1H), 0.46-0.37 (m, 2H), 0.24 – 0.10 (m, 2H) |
| ¹³C NMR (126 MHz, CDCl₃) | δ 78.1, 30.1, 17.5, 10.1, 2.7, 2.3 |
Synthesis and Manufacturing
The synthesis of 1-cyclopropylpropan-1-ol has been achieved through various methods. One documented approach involves the reaction of cyclopropyllithium with an appropriate aldehyde. rsc.org More recent research has demonstrated its synthesis as part of a broader investigation into manganese-catalyzed reactions, where it was obtained as a colorless oily liquid with a 60% yield. rsc.org The purification of the compound was accomplished via column chromatography. rsc.org
For the specific synthesis of the (1S)-enantiomer, asymmetric reduction of the corresponding ketone, 1-cyclopropylpropan-1-one, would be a primary strategy. This approach leverages chiral catalysts or enzymes to selectively produce the desired stereoisomer. While specific literature on the asymmetric synthesis of this compound is not abundant in the provided search results, the principles of asymmetric reduction of similar ketones are well-established.
Research Applications
The primary research application of this compound lies in its role as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a cyclopropyl ring, allows for a diverse range of chemical modifications.
A notable application is its use as a precursor in the synthesis of substituted cyclopentenes. rsc.org In a manganese-catalyzed reaction, 1-cyclopropylpropan-1-ol was shown to yield the corresponding β-cyclopropyl cyclopentene (B43876) with a high yield of 88%. rsc.org This transformation highlights the utility of the cyclopropyl group in facilitating ring-expansion reactions to form larger carbocyclic systems, which are prevalent in many natural products and pharmaceuticals. rsc.org
Furthermore, the chiral center of this compound makes it a valuable chiral building block. In multi-step syntheses, the stereochemistry of this starting material can be transferred to the final product, which is crucial for the development of enantiomerically pure drugs and other biologically active compounds. The compound has also been used in the Julia olefination synthesis to create specific E-homoallylic bromides, which are then used as intermediates in the synthesis of insect sex pheromones. koreascience.kr
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-cyclopropylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCOQDWIJYYSQ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 1s 1 Cyclopropylpropan 1 Ol
Pathways for Dehydrogenation and Oxidation of Secondary Cyclopropyl (B3062369) Alcohols
The conversion of secondary cyclopropyl alcohols, such as (1S)-1-cyclopropylpropan-1-ol, to their corresponding ketones is a fundamental transformation. This can be achieved through various oxidative and dehydrogenative pathways, with metal-catalyzed processes being particularly efficient.
Earth-abundant manganese has emerged as a key catalyst for the dehydrogenation of alcohols. rsc.org Manganese(I) complexes, particularly those supported by pincer ligands, have demonstrated high efficiency in catalyzing the β-alkylation of secondary alcohols with primary alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov This process is initiated by the manganese catalyst abstracting hydrogen from the alcohol to form a reactive carbonyl intermediate in situ. nih.gov
The general mechanism involves the initial dehydrogenation of the secondary alcohol to its corresponding ketone by the manganese catalyst. nih.gov For instance, novel catalytic systems using pentacarbonylmanganese bromide and stable NNN-pincer ligands facilitate the transfer-dehydrogenation of secondary alcohols to ketones with good to excellent yields. rsc.org These reactions often utilize an inexpensive hydrogen acceptor like acetone and are effective for a range of substrates, including benzylic and aliphatic alcohols. rsc.org The active manganese catalyst, often an amido complex, facilitates the dehydrogenation, which is then followed by subsequent reaction steps before the "borrowed" hydrogen is returned to complete the catalytic cycle. nih.gov
Table 1: Manganese Catalysts in Dehydrogenation of Secondary Alcohols
| Catalyst Type | Ligand | Process | Key Feature |
| Mn(I) Complex | Pyridyl-supported pyrazolyl-imidazolyl | β-Alkylation | Phosphine-free conditions, atom-economical C-C bond formation. |
| Mn-pincer (PNP) complex | Pincer (PNP) | Hydrogen Auto-Transfer | Dehydrogenation followed by condensation and reduction. nih.gov |
| MnBr(CO)₅ | NNN-pincer | Transfer-Dehydrogenation | Uses acetone as a hydrogen acceptor; high activity for various alcohols. rsc.org |
The study of kinetic isotope effects (KIEs) provides crucial insights into the mechanisms of alcohol oxidation by revealing the rate-determining steps and the nature of transition states. wikipedia.orglibretexts.org A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org For alcohol oxidation, the substitution of hydrogen with deuterium (a deuterium effect, kH/kD) is commonly studied. libretexts.org
A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. In the oxidation of alcohols, a significant primary KIE (typically kH/kD > 2) suggests that the C-H bond at the alcohol carbon is cleaved during this slow step. libretexts.org Conversely, a secondary KIE occurs when the isotopic substitution is at a site other than the bond being broken. libretexts.org These effects are generally smaller but can provide valuable information about changes in hybridization at the carbon center during the reaction. libretexts.orgyoutube.com For example, a secondary KIE can help distinguish between SN1 and SN2 reaction pathways in nucleophilic substitutions. wikipedia.org In the context of cyclopropyl alcohol oxidation, measuring the KIE can elucidate whether the mechanism involves direct hydride transfer from the alkoxide or other stepwise processes. nih.gov
Cyclopropane (B1198618) Ring Rearrangement and Expansion Reactions
The high ring strain of the cyclopropane group in this compound and its derivatives makes it susceptible to a variety of rearrangement and ring-expansion reactions, often leading to the formation of five-membered rings.
The vinylcyclopropane-cyclopentene rearrangement is a powerful ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This transformation can proceed through either a diradical-mediated stepwise pathway or a concerted pericyclic process, depending on the substrate. wikipedia.org The activation energy for this rearrangement is typically high (around 50 kcal/mol), often requiring thermal conditions. wikipedia.orgresearchgate.net
However, this rearrangement can be facilitated under milder conditions. For instance, when derivatives of this compound are converted into vinyl cyclopropane intermediates, they can undergo this ring expansion. nih.govox.ac.uk Recent advancements have shown that this rearrangement can be part of a catalytic cycle, such as an iridium-catalyzed hydrogen borrowing cascade. nih.govox.ac.uk In such a system, the cyclopropyl alcohol is first oxidized to a ketone, which then undergoes an aldol (B89426) condensation to form a vinyl cyclopropane enone intermediate. This intermediate then rearranges to a cyclopentene structure. sci-hub.seresearchgate.net This method allows for the synthesis of complex cyclopentanes with high diastereoselectivity. nih.govox.ac.uk
Hydrogen borrowing (HB) catalysis is a sustainable method for forming carbon-carbon bonds using alcohols as alkylating agents, with water being the only byproduct. researchgate.netacs.org This process involves a metal catalyst that temporarily "borrows" hydrogen from an alcohol to form a reactive carbonyl compound. researchgate.net This intermediate can then undergo various transformations before the catalyst returns the hydrogen. researchgate.net
A notable application involving cyclopropyl alcohols is an iridium-catalyzed cascade reaction that combines hydrogen borrowing with a vinyl cyclopropane rearrangement. nih.govresearchgate.net The process begins with the iridium catalyst oxidizing a cyclopropyl alcohol (like a derivative of this compound) to the corresponding ketone. sci-hub.se This ketone then reacts with another ketone via an aldol condensation to produce an enone intermediate that contains a vinyl cyclopropane moiety. ox.ac.uksci-hub.se A subsequent single electron transfer (SET) to this enone initiates the ring-opening and closing rearrangement to form a five-membered ring. sci-hub.se The catalytic cycle is completed when the iridium hydride, formed in the initial oxidation step, reduces the new enone to furnish the final cyclopentane (B165970) product. sci-hub.seresearchgate.net This cascade allows for the construction of complex bicyclic systems with multiple contiguous stereocenters. nih.govsci-hub.se
Table 2: Proposed Mechanistic Steps in Iridium-Catalyzed Hydrogen Borrowing Cascade
| Step | Process | Intermediate Formed | Catalyst Role |
| 1 | Oxidation | Cyclopropyl Ketone | [Ir]-H species is generated. sci-hub.se |
| 2 | Aldol Condensation | Vinyl Cyclopropane Enone | Base-mediated. sci-hub.se |
| 3 | Single Electron Transfer (SET) | Radical-anion | Initiates rearrangement. sci-hub.se |
| 4 | Rearrangement | 5-membered Enone Radical Anion | Ring opening/closing cascade. sci-hub.se |
| 5 | Reduction | Final Cyclopentane Product | [Ir]-H reduces the enone. sci-hub.se |
The cyclopropylmethyl cation is an exceptionally stable carbocation due to the conjugation between the bent orbitals of the cyclopropane ring and the vacant p-orbital of the cationic carbon. quora.comstackexchange.com This stabilization, sometimes referred to as "dancing resonance," delocalizes the positive charge. quora.com When derivatives of this compound are subjected to conditions that favor carbocation formation (e.g., solvolysis), the resulting cyclopropylmethyl cation can undergo rearrangement. nih.gov
These cations are known to interconvert with cyclobutyl and homoallyl cations, leading to a mixture of products. stackexchange.comnih.gov For example, the solvolysis of cyclopropylmethyl and cyclobutyl derivatives often yields very similar product mixtures, indicating a common cationic intermediate. stackexchange.com The study of these rearrangements using isotopically labeled substrates, such as selectively deuterated cyclopropylmethanol (B32771), has provided evidence for the formation of relatively long-lived carbocations, allowing for isotopic scrambling. nih.gov In nature, the rearrangement of cyclopropylcarbinyl cations is a key step in the biosynthesis of various terpenes. nih.gov Mimicking this process with artificial catalysts has led to the development of asymmetric rearrangements catalyzed by chiral acids, which can control the enantioselectivity of the ring-opening reaction. nih.gov
Functionalization and Derivatization of the Hydroxyl Group
The secondary hydroxyl group in this compound is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Standard reactions for secondary alcohols, including esterification, etherification, and oxidation, are readily applicable.
Esterification: The conversion of the hydroxyl group to an ester is a common derivatization. This can be achieved through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic approach chemguide.co.uk. For more sensitive substrates, milder conditions such as the Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), can be employed commonorganicchemistry.com. Alternatively, reaction with highly reactive acyl chlorides or acid anhydrides provides a rapid and often irreversible route to the corresponding esters chemguide.co.ukorganic-chemistry.org.
Etherification: The formation of an ether derivative can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Oxidation: As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 1-cyclopropylpropan-1-one. This transformation is a fundamental reaction in organic synthesis byjus.com. A variety of oxidizing agents can be used, ranging from chromium-based reagents like pyridinium chlorochromate (PCC) or the Jones reagent (chromium trioxide in sulfuric acid) to milder, more selective modern reagents like the Dess-Martin periodinane or conditions for Swern and Moffat oxidations chemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.com. The oxidation reaction stops at the ketone stage, as further oxidation would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable byjus.com.
| Reaction Type | Reagent(s) | Product |
| Esterification | Carboxylic Acid (R-COOH), H+ catalyst | (1S)-1-cyclopropylpropyl ester |
| Acyl Chloride (R-COCl), Pyridine | (1S)-1-cyclopropylpropyl ester | |
| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | (1S)-1-cyclopropylpropyl ether |
| Oxidation | PCC, CH2Cl2 | 1-Cyclopropylpropan-1-one |
| Dess-Martin Periodinane | 1-Cyclopropylpropan-1-one |
Reactivity of the Cyclopropyl Moiety in Complex Transformations
The high ring strain (~29 kcal/mol) and the increased s-character of the C-C bonds give the cyclopropane ring reactivity analogous to that of an alkene harvard.edu. This allows it to participate in a variety of ring-opening and cycloaddition reactions.
The cyclopropane ring can undergo ring-opening reactions under certain conditions, typically promoted by acid or electrophiles. The reaction of a cyclopropyl alcohol with a nucleophile like ethylene oxide is complex, as both reactants contain strained rings susceptible to opening.
Under acidic conditions, the oxygen of the cyclopropyl alcohol's hydroxyl group or the oxygen of ethylene oxide can be protonated. Protonation of the epoxide makes it a potent electrophile youtube.com. Nucleophilic attack on one of the epoxide carbons leads to ring-opening libretexts.orgyoutube.com. In a reaction between this compound and ethylene oxide under acidic catalysis, the alcohol can act as the nucleophile, attacking the protonated epoxide. This SN2-type reaction would result in the formation of a 2-hydroxyethyl ether derivative.
Alternatively, strong acid catalysis can promote the ring-opening of the cyclopropane itself, particularly if a stabilized carbocation can be formed. The cyclopropylcarbinyl cation is known to undergo rapid rearrangement and ring-opening to form a homoallylic cation. If ethylene oxide were to act as a nucleophile in this context, a more complex array of products could be expected. The regioselectivity of epoxide ring-opening depends on the conditions; under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon, whereas under acidic conditions, the attack occurs at the carbon best able to stabilize a positive charge youtube.comlibretexts.org.
| Reactant | Conditions | Major Product | Mechanism |
| Ethylene Oxide | Acid Catalyst (H+) | 2-((1S)-1-cyclopropylpropoxy)ethan-1-ol | Alcohol attacks protonated epoxide |
| Propylene Oxide | Acid Catalyst (H+) | 1-((1S)-1-cyclopropylpropoxy)propan-2-ol | Alcohol attacks more substituted carbon of protonated epoxide |
| Propylene Oxide | Basic Catalyst (e.g., NaH) | 2-((1S)-1-cyclopropylpropoxy)propan-1-ol | Alkoxide attacks less substituted carbon of epoxide |
Carbenoids are reactive intermediates that can undergo cyclopropanation reactions with alkenes or insert into C-H bonds organicreactions.org. The presence of both a hydroxyl group and a cyclopropyl ring in this compound allows for interesting reactivity in this context.
Hydroxyl-Directed Cyclopropanation: The hydroxyl group of a cyclopropyl carbinol can act as a powerful directing group in Simmons-Smith cyclopropanation reactions. In substrates containing an additional alkenyl moiety, the alcohol functionality can coordinate to the zinc-carbenoid reagent (iodomethylzinc iodide), delivering the methylene (B1212753) group to the face of the double bond proximal to the directing group organicreactions.org. This directed diastereoselective reaction allows for the synthesis of densely substituted bicyclopropanes as single diastereomers acs.orgnih.gov. The rigidity of the cyclopropyl core enhances this stereochemical control, making it a valuable platform in stereoselective synthesis acs.org. This directing effect is observed with free hydroxyl groups as well as with ethers and esters acs.orgnih.gov.
Carbenoid C-H Insertion: Metal carbenoids, typically generated from diazo compounds in the presence of rhodium or copper catalysts, can insert into C-H bonds organicreactions.org. While intermolecular C-H insertion is a powerful tool for C-H functionalization, intramolecular versions are also highly valuable libretexts.org. In the context of this compound, a tethered diazo group could lead to a rhodium-catalyzed carbenoid C-H insertion into one of the C-H bonds of the cyclopropane or the alkyl chain, leading to the formation of complex bicyclic or polycyclic systems nih.gov. The efficiency and diastereoselectivity of such insertions are often high, particularly for 1,5- or 1,6-C-H insertions nih.gov.
| Reaction | Substrate Example | Reagent(s) | Product Feature | Diastereomeric Ratio (d.r.) |
| Simmons-Smith Cyclopropanation | (E)-1-cyclopropyl-4-methylpent-2-en-1-ol | Et2Zn, CH2I2 | Hydroxyl-directed bicyclopropane | >95:5 |
| Simmons-Smith Cyclopropanation | (Z)-1-cyclopropylpent-2-en-1-ol | Et2Zn, CH2I2 | Hydroxyl-directed bicyclopropane | >95:5 |
| Rh(II)-Catalyzed C-H Insertion | 3,3-dimethylcyclopropenylcarbinol derivative | Rh2(OAc)4 | 1,5-C-H insertion product | High |
Advanced Spectroscopic and Computational Investigations of 1s 1 Cyclopropylpropan 1 Ol and Its Derivatives
Application of High-Resolution Spectroscopic Techniques for Stereochemical Assignment
Determining the exact spatial orientation of atoms in a chiral molecule is a significant challenge that requires sophisticated analytical techniques. High-resolution spectroscopy offers powerful, non-destructive methods to probe molecular structure with exceptional detail. For cyclopropyl-substituted systems like (1S)-1-cyclopropylpropan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for confirming both relative and absolute stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of Cyclopropyl-Substituted Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
In the case of this compound, ¹H and ¹³C NMR spectroscopy are critical for confirming its constitution and stereochemistry. The cyclopropyl (B3062369) group exhibits characteristic upfield chemical shifts in both ¹H and ¹³C NMR spectra due to the unique electronic structure and ring strain of the three-membered ring. wiley.com For instance, the protons on the cyclopropane (B1198618) ring typically appear at approximately 0.22 ppm, a significant upfield shift compared to protons in a cyclohexane (B81311) ring (around 1.43 ppm). wiley.com
The ¹H NMR spectrum of 1-cyclopropylpropan-1-ol (B185106) would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methine proton adjacent to the hydroxyl group (a multiplet), the hydroxyl proton (a singlet, often broad), and the complex, overlapping signals of the cyclopropyl protons. The coupling patterns (spin-spin splitting) between these protons, governed by the n+1 rule, are instrumental in assigning the connectivity.
To determine the stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed on derivatives of the alcohol. NOE measures the transfer of nuclear spin polarization from one nucleus to another through space, providing information about the proximity of atoms. By creating a derivative with a known stereocenter, NOE experiments can establish the relative configuration of the chiral center at C1.
| Proton/Carbon | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key ¹H-NMR Splitting Patterns |
| CH₃ (ethyl) | ~0.9 | ~10 | Triplet |
| CH₂ (ethyl) | ~1.5 | ~26 | Quartet |
| CH (carbinol) | ~3.2 | ~75 | Multiplet |
| CH (cyclopropyl) | ~0.8 | ~12 | Multiplet |
| CH₂ (cyclopropyl) | ~0.2-0.5 | ~3 | Multiplets |
| OH | Variable | N/A | Singlet (broad) |
Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. The values for propan-1-ol carbons are approximately 10, 26, and 64 ppm for C3, C2, and C1 respectively. docbrown.info
X-ray Crystallography for Absolute Configuration Determination and Structural Confirmation of Derivatives
While NMR provides powerful data on the relative arrangement of atoms, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single, well-ordered crystal of a compound with X-rays. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom.
To determine the absolute stereochemistry of this compound, a crystalline derivative is typically prepared. This is because the alcohol itself may not crystallize readily, and more importantly, for molecules containing only light atoms (C, H, O), determining the absolute configuration can be challenging. nih.gov A common strategy is to react the alcohol with a chiral carboxylic acid of known absolute configuration, forming a diastereomeric ester. This ester, now containing a "heavy" atom or a reference chiral center, is then crystallized.
The analysis of the diffraction data, particularly the anomalous dispersion effects, allows for the unambiguous assignment of the (S) configuration at the carbinol center. mdpi.com This method provides irrefutable proof of the molecule's absolute stereochemistry.
| Parameter | Description | Typical Value/Information Obtained |
| Crystal System | The symmetry classification of the crystal lattice. | e.g., Orthorhombic, Monoclinic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁2₁2₁ (a common chiral space group) |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |
| Flack Parameter | A value used to determine the absolute configuration of a chiral crystal structure. | A value close to 0 indicates the correct absolute structure has been determined. |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Typically < 5% for a well-refined structure. |
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry serves as a powerful complement to experimental techniques, offering deep insights into the electronic structure, stability, and reactivity of molecules. Quantum mechanical methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of reaction mechanisms, transition states, and the fundamental properties of complex systems like this compound.
Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving Cyclopropylpropanols
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and activation barriers. For reactions involving cyclopropylpropanols, such as acid-catalyzed ring-opening, DFT can be used to map out the entire reaction pathway. nih.govrsc.org
For example, in an acid-catalyzed reaction, the hydroxyl group of this compound would be protonated, forming a good leaving group (water). The subsequent departure of water generates a cyclopropylmethyl cation. DFT calculations can model the energetics of this process, including the structure of the carbocation intermediate and the transition state leading to its formation. These calculations can also predict the regioselectivity and stereoselectivity of the subsequent nucleophilic attack that opens the cyclopropane ring, providing a detailed, step-by-step mechanistic picture that is often difficult to obtain experimentally. mdpi.comuq.edu.au
Elucidation of Transition States and Energy Profiles in Catalytic Cycles
By modeling a potential catalytic oxidation of this compound, for instance, DFT can be used to construct a complete energy profile of the catalytic cycle. This involves calculating the free energy of each species in the cycle, including the catalyst-substrate complex, intermediates, and transition states. The turnover-determining intermediate (TDI) and the turnover-determining transition state (TDTS) can be identified, providing a quantitative understanding of the catalyst's efficiency and a basis for designing improved catalysts.
| Reaction Step | Species | Calculated Relative Free Energy (kcal/mol) |
| 1. Catalyst-Substrate Binding | Catalyst + Substrate | 0.0 (Reference) |
| Catalyst-Substrate Complex | -5.2 | |
| 2. Oxidative Addition | Transition State 1 (TS1) | +18.5 (Rate-determining step) |
| Intermediate 1 | +2.1 | |
| 3. Product Formation | Transition State 2 (TS2) | +12.7 |
| Intermediate 2 | -15.8 | |
| 4. Product Release | Catalyst + Product | -20.3 |
Note: This is a hypothetical energy profile for a generic catalytic cycle to illustrate the type of data generated from computational studies.
Theoretical Insights into the Stability and Reactivity of Cyclopropyl Systems
The unique properties of the cyclopropyl group are a direct result of its significant ring strain, estimated to be around 27.5 kcal/mol. This strain arises from the deviation of the internal C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). Two primary models, the Coulson-Moffitt and the Walsh models, describe the bonding in cyclopropane to account for this strain. wiley.comresearchgate.netwikipedia.org
Coulson-Moffitt Model: This model proposes that the carbon atoms use orbitals with more p-character for the C-C bonds, resulting in "bent bonds" where the electron density is concentrated outside the direct internuclear axis. wikipedia.org
Walsh Model: This model describes the bonding using a combination of sp² hybridized orbitals for the C-H bonds and a set of molecular orbitals for the C-C bonds, some of which have π-like character. bluffton.edu
Both models explain the observed high reactivity of the cyclopropane ring, which can undergo ring-opening reactions similar to alkenes. Furthermore, the unique electronic structure allows the cyclopropyl group to effectively stabilize an adjacent positive charge through hyperconjugation. This electronic donation stabilizes the carbocation that would form at C1 of this compound upon loss of the protonated hydroxyl group, facilitating reactions that proceed through such an intermediate. Computational studies can quantify this stabilizing effect by calculating charge distributions and orbital interactions, providing a fundamental explanation for the observed reactivity of cyclopropyl-substituted systems.
Strategic Applications of 1s 1 Cyclopropylpropan 1 Ol As a Chiral Synthon in Complex Organic Synthesis
Utilization as a Chiral Building Block for Stereodefined Carbocyclic Rings
The inherent strain of the cyclopropane (B1198618) ring in (1S)-1-cyclopropylpropan-1-ol can be harnessed to drive cascade reactions that result in the formation of larger, more complex carbocyclic systems. This approach is particularly powerful for the synthesis of substituted cyclopentanes, where the stereochemistry of the final product is dictated by the chirality of the starting alcohol.
The reaction tolerates a variety of substituents on both the cyclopropyl (B3062369) alcohol and the ketone, enabling the synthesis of a diverse range of cyclopentane (B165970) derivatives. For instance, the reaction of 1-cyclopropylpropan-1-ol (B185106) with pentamethylphenyl (Ph*) methyl ketone yields a substituted cyclopentane with high diastereoselectivity. nih.gov The versatility of this methodology is further demonstrated by its application to the synthesis of complex bicyclic and spirocyclic systems. researchgate.net
Table 1: Examples of Substituted Cyclopentanes Synthesized via Cyclopropyl Alcohol Cascade Reactions This table is interactive. Click on the headers to sort the data.
| Cyclopropyl Alcohol | Ketone | Product | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1-Cyclopropylpropan-1-ol | Ph* Methyl Ketone | Substituted Cyclopentane | 15 | - |
| Bicyclic Cyclopropyl Alcohol | Ph* Methyl Ketone | Octahydro-indene Derivative | 64 | Single Diastereomer |
| Spiro Cyclopropyl Alcohol | Ph* Methyl Ketone | Spiro Compound | 46 | Single Diastereomer |
| Cyclopropyl-annulated Cyclohexane (B81311) | Ph* Methyl Ketone | Bicyclic Product | 54 | Single Diastereomer |
Data sourced from a study on vinyl cyclopropane ring expansion and iridium-catalyzed hydrogen borrowing cascades. nih.govresearchgate.net
Role in the Construction of Advanced Organic Scaffolds and Intermediates
Beyond the synthesis of simple carbocycles, this compound serves as a key precursor in asymmetric cascade reactions designed to build complex organic scaffolds and intermediates containing multiple stereocenters. The chirality of the alcohol is effectively transferred to the product, providing a reliable method for asymmetric synthesis.
The iridium-catalyzed hydrogen borrowing cascade serves as an excellent example of an asymmetric process initiated by a chiral cyclopropyl alcohol. The initial oxidation and aldol (B89426) condensation steps generate a chiral vinyl cyclopropane intermediate. The subsequent rearrangement and reduction steps proceed with high fidelity, preserving and transferring the stereochemical information from the starting alcohol to the final cyclopentane product. ox.ac.uknih.govresearchgate.net
The proposed mechanism for the key ring-expansion step involves a single electron transfer (SET) to the vinyl cyclopropane intermediate, leading to a radical-anion. This species undergoes a ring-opening/ring-closing rearrangement to form the five-membered ring. nih.govresearchgate.net The stereochemical outcome of this rearrangement is influenced by the existing stereocenter, resulting in a highly diastereoselective transformation.
The cascade reactions involving 1-cyclopropylpropan-1-ol and its derivatives have proven to be a powerful tool for the construction of complex carbon skeletons bearing multiple contiguous stereocenters. The ability to form bicyclic and spirocyclic systems with high diastereoselectivity highlights the synthetic utility of this methodology. researchgate.net For example, the reaction of a cyclopropyl-annulated cyclohexane derivative in this cascade reaction furnishes a bicyclic product with four contiguous stereocenters as a single diastereomer. researchgate.net
These complex scaffolds are valuable intermediates in the synthesis of natural products and other biologically active molecules. The stereochemical control afforded by the use of chiral cyclopropyl alcohols like this compound is crucial for accessing these intricate molecular architectures.
Future Research Directions and Emerging Methodologies for 1s 1 Cyclopropylpropan 1 Ol
Development of Novel Stereoselective Synthetic Pathways
The efficient and highly selective synthesis of (1S)-1-cyclopropylpropan-1-ol remains a significant area of interest. Future research is poised to move beyond traditional methods towards more sophisticated and atom-economical strategies.
One promising avenue lies in the advancement of one-pot, tandem reactions . These approaches, which combine multiple synthetic transformations without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. nih.govnih.gov For instance, the development of catalytic systems that can orchestrate an asymmetric alkyl addition to an α,β-unsaturated aldehyde followed by a directed diastereoselective cyclopropanation in a single vessel would represent a major step forward. nih.gov
Chemoenzymatic strategies are also emerging as a powerful tool for the synthesis of chiral cyclopropanes. acs.orgrochester.edu The use of engineered enzymes, such as variants of sperm whale myoglobin (B1173299), has shown remarkable diastereo- and enantioselectivity in the construction of cyclopropyl (B3062369) ketones, which can then be stereoselectively reduced to the corresponding alcohols. acs.orgrochester.edu Future work will likely focus on expanding the substrate scope of these biocatalysts and tailoring them for the direct synthesis of this compound.
Furthermore, the exploration of novel catalytic systems for asymmetric cyclopropanation continues to be a vibrant area of research. While the Simmons-Smith reaction has been a cornerstone in this field, the development of new, more efficient, and selective catalysts remains a challenge. nih.gov Research into bimetallic reagents and novel chiral ligands is expected to yield new methods with improved performance and broader applicability. nih.gov
| Synthetic Strategy | Key Features | Potential Advantages |
| One-Pot Tandem Reactions | Multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, minimized handling of intermediates. nih.govnih.gov |
| Chemoenzymatic Synthesis | Utilization of engineered enzymes. | High stereoselectivity, mild reaction conditions, environmentally friendly. acs.orgrochester.edu |
| Novel Catalytic Systems | Development of new catalysts (e.g., bimetallic reagents). | Improved efficiency, higher selectivity, broader substrate scope. nih.gov |
Exploration of Underutilized Reactivity Modes of the Cyclopropylpropanol Moiety
The unique structural features of the cyclopropylpropanol moiety, particularly the strained three-membered ring adjacent to a stereogenic carbinol center, offer a wealth of untapped reactivity. Future research will likely delve into novel transformations that exploit this inherent chemical potential.
A key area of exploration is the selective ring-opening of the cyclopropane (B1198618) ring. The cyclopropyl carbinyl cation is a well-known intermediate that can undergo a variety of rearrangements. chemicalbook.com By carefully controlling the reaction conditions and the nature of the substituents, it may be possible to direct these rearrangements towards the synthesis of complex and valuable molecular architectures. For example, tandem Heck-ring-opening reactions of related cyclopropyl diol derivatives have been shown to be influenced by the stereochemistry of the carbinol center, offering a pathway to diastereomerically pure products. nih.gov
The development of cascade reactions initiated by the cyclopropylpropanol moiety is another exciting prospect. The inherent strain energy of the cyclopropane ring can be harnessed to drive a sequence of bond-forming events, rapidly building molecular complexity from a simple starting material. Investigating the participation of the hydroxyl group in directing or participating in these cascades could lead to novel and powerful synthetic methodologies.
Furthermore, the cyclopropyl group can act as a unique directing group in various transformations. Its electronic and steric properties can influence the outcome of reactions at nearby functional groups. A systematic investigation into the directing group capabilities of the cyclopropylpropanol moiety in reactions such as C-H activation or catalytic cross-coupling could unlock new synthetic strategies.
| Reactivity Mode | Description | Potential Applications |
| Selective Ring-Opening | Controlled cleavage of the cyclopropane ring via cationic intermediates. | Synthesis of complex acyclic and cyclic structures with high stereocontrol. chemicalbook.comnih.gov |
| Cascade Reactions | Multi-step transformations initiated by the strained ring. | Rapid construction of complex molecules from simple precursors. |
| Directing Group Effects | The cyclopropylpropanol moiety influencing reactivity at other sites. | Novel strategies for C-H functionalization and cross-coupling reactions. |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry is poised to play an increasingly integral role in the development of synthetic methodologies for and the prediction of the reactivity of this compound. Advanced computational modeling can provide deep mechanistic insights and guide experimental design, ultimately accelerating the discovery of new reactions and processes.
Density Functional Theory (DFT) calculations can be employed to elucidate the transition states of key synthetic steps, such as the cyclopropanation reaction. nih.gov This can help in understanding the origins of stereoselectivity and in the rational design of more effective catalysts and chiral auxiliaries. For example, computational studies on the tandem Heck–ring-opening of cyclopropyl diol derivatives have shed light on the factors governing the regio- and stereoselectivity of the cyclopropane ring-opening. nih.gov
Predictive models for reactivity can also be developed using computational methods. By calculating the energies of various reactive intermediates and transition states, it may be possible to predict the outcome of a reaction under different conditions and with different substrates. This is particularly relevant for understanding the complex rearrangements of cyclopropyl carbinyl cations, where a predictive model based on DFT calculations has been developed to determine E/Z selectivity in certain reactions. chemicalbook.com
Furthermore, pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be utilized to predict the biological activity of derivatives of this compound. nih.gov By understanding the spatial and electronic requirements for interaction with a biological target, computational methods can guide the synthesis of new compounds with enhanced therapeutic potential. nih.gov
| Computational Method | Application | Benefit |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition states. | Rational design of catalysts and prediction of stereochemical outcomes. nih.gov |
| Predictive Reactivity Models | Forecasting reaction outcomes and selectivity. | Guidance for experimental design and optimization of reaction conditions. chemicalbook.com |
| Pharmacophore Modeling/QSAR | Predicting biological activity of derivatives. | Design of new therapeutic agents with improved properties. nih.gov |
Integration into Green Chemistry Methodologies
The principles of green chemistry are increasingly shaping the future of organic synthesis. The development of environmentally benign methods for the preparation and use of this compound is a critical area for future research.
A primary focus will be on the use of green solvents . Water, ionic liquids, and deep eutectic solvents are being explored as replacements for traditional volatile organic compounds. mdpi.com The development of synthetic routes to this compound that are compatible with these environmentally friendly solvent systems will be a significant advancement.
The implementation of catalytic and multicomponent reactions is another key aspect of green chemistry. researchgate.netdntb.gov.ua Catalytic processes reduce waste by minimizing the use of stoichiometric reagents, while multicomponent reactions improve atom economy by combining multiple starting materials into a single product in one step. researchgate.net Designing synthetic pathways to this compound that leverage these principles will lead to more sustainable manufacturing processes.
Finally, the use of non-traditional activation methods , such as high hydrostatic pressure (barochemistry), can offer green alternatives to conventional thermal heating. rsc.org These methods can often lead to shorter reaction times, higher yields, and improved selectivity, all while reducing energy consumption. Exploring the application of these techniques to the synthesis and transformations of this compound could open up new avenues for sustainable chemistry.
| Green Chemistry Principle | Implementation | Advantage |
| Green Solvents | Use of water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact and improved safety. mdpi.com |
| Catalysis & Multicomponent Reactions | Employing catalytic cycles and combining multiple reactants in one pot. | Increased atom economy, reduced waste, and enhanced efficiency. researchgate.netdntb.gov.ua |
| Non-traditional Activation | Application of methods like high pressure. | Reduced energy consumption, potentially improved yields and selectivity. rsc.org |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for (1S)-1-cyclopropylpropan-1-ol, and how is enantiomeric purity ensured?
- Methodological Answer : Asymmetric synthesis is commonly employed, leveraging chiral catalysts or enantioselective reduction of ketone precursors. For example, cyclopropane-containing alcohols are synthesized via nucleophilic addition to cyclopropane carboxaldehyde derivatives, followed by stereocontrolled reduction (e.g., using CBS reduction or enzymatic methods). Enantiomeric purity is validated via chiral HPLC or polarimetry .
- Key Data : Chiral intermediates like those in (e.g., cyclobutyl and cyclopropyl hybrids) require NMR and MS for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and hydroxyl protons (δ ~1–5 ppm, depending on solvent).
- IR : O-H stretching (~3200–3600 cm) and C-O vibrations (~1050–1250 cm).
- MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Reference : Standard protocols for propanol derivatives (e.g., ’s spectral data tables) apply .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work under fume hoods to avoid inhalation of vapors (similar to propan-1-ol safety guidelines in ).
- Store in airtight containers away from oxidizers (e.g., peroxides) at 2–8°C.
- Reference : Safety data for structurally related alcohols (e.g., ) emphasize minimizing dust generation and ensuring ventilation .
Advanced Research Questions
Q. How can computational modeling optimize the enantioselective synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies for stereochemical outcomes. Molecular docking studies (e.g., using AutoDock Vina) assess interactions between chiral catalysts and substrates.
- Reference : ’s computed properties (LogD, pKa) and stereochemical descriptors (InChIKey) guide parameterization .
Q. What experimental design challenges arise in studying the biological activity of this compound?
- Methodological Answer :
- Sample Stability : Cyclopropane rings may undergo ring-opening under acidic/basic conditions. Stabilize solutions at neutral pH and low temperatures.
- Bioactivity Assays : Use cell-based assays (e.g., enzyme inhibition) with controls for solvent interference (e.g., DMSO ≤0.1%).
- Reference : highlights limitations in organic compound degradation during prolonged experiments; cooling systems are recommended .
Q. How do structural modifications (e.g., fluorination or amine substitution) impact the physicochemical properties of this compound?
- Methodological Answer :
- Introduce substituents via nucleophilic substitution or cross-coupling reactions.
- Compare logP (lipophilicity) and pKa changes using HPLC and potentiometric titration. Fluorinated analogs (e.g., ’s 4-fluorophenyl derivative) show altered hydrogen-bonding capacity .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral data for this compound derivatives: How to resolve them?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
